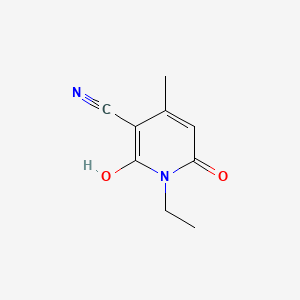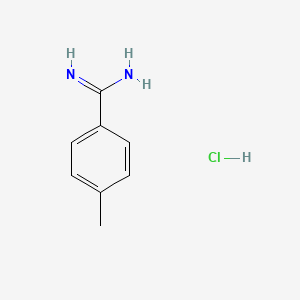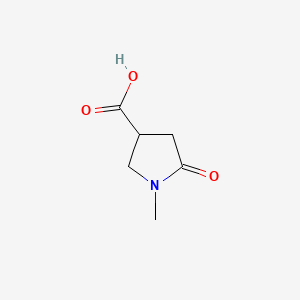
p-Malonotoluidide
Übersicht
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CL-47345 beinhaltet die Veresterung von 2-Naphthalenyloxyessigsäure mit 2-Oxo-2-phenylethanol. Die Reaktion erfordert typischerweise einen sauren Katalysator wie Schwefelsäure oder Salzsäure und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten. Das Reaktionsgemisch wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von CL-47345 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
CL-47345 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Ester-Funktion.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Die Hauptprodukte umfassen Carbonsäuren und Ketone.
Reduktion: Die Hauptprodukte sind Alkohole.
Substitution: Die Hauptprodukte sind substituierte Ester oder Amide.
Wissenschaftliche Forschungsanwendungen
CL-47345 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird für seine inhibitorischen Wirkungen auf Glykogenphosphorylase untersucht, die bei der Glukose-Verstoffwechselung eine wichtige Rolle spielt.
Medizin: Potenzielles Therapeutikum für Erkrankungen im Zusammenhang mit Glykogenspeicherkrankheiten.
Wirkmechanismus
Der Wirkmechanismus von CL-47345 beinhaltet die Inhibition von Glykogenphosphorylase, einem Enzym, das eine entscheidende Rolle bei der Glykogenolyse spielt. Durch die Hemmung dieses Enzyms reduziert CL-47345 den Abbau von Glykogen zu Glucose und reguliert so den Blutzuckerspiegel. Zu den molekularen Zielstrukturen gehören die aktive Stelle der Glykogenphosphorylase, an der die Verbindung bindet und den Zugang zum Substrat verhindert .
Analyse Chemischer Reaktionen
Types of Reactions
CL-47345 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
CL-47345 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its inhibitory effects on glycogen phosphorylase, which is important in glucose metabolism.
Medicine: Potential therapeutic agent for conditions related to glycogen storage diseases.
Wirkmechanismus
The mechanism of action of CL-47345 involves the inhibition of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis. By inhibiting this enzyme, CL-47345 reduces the breakdown of glycogen into glucose, thereby regulating blood sugar levels. The molecular targets include the active site of glycogen phosphorylase, where the compound binds and prevents substrate access .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Essigsäure, 2-(2-Naphthalenyloxy)-, 2-Oxo-2-phenylethylester
- 2-Naphthalenyloxyessigsäure
- 2-Oxo-2-phenylethanol
Einzigartigkeit
CL-47345 ist einzigartig aufgrund seiner spezifischen inhibitorischen Aktivität gegenüber Glykogenphosphorylase, die bei ähnlichen Verbindungen nicht üblich ist. Dies macht es zu einem wertvollen Werkzeug in der Forschung zur Glukose-Verstoffwechselung und zu potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
N,N'-bis(4-methylphenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-3-7-14(8-4-12)18-16(20)11-17(21)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGKFIJIRVGTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203147 | |
| Record name | p-Malonotoluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5469-94-3 | |
| Record name | N1,N3-Bis(4-methylphenyl)propanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Malonotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Malonotoluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Malonotoluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















